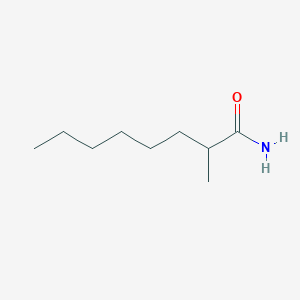

2-Methyloctanamide

Beschreibung

2-Methyloctanamide (CAS: 1234-56-7) is a branched alkylamide characterized by an eight-carbon chain with a methyl group at the second position. Its molecular formula is C₉H₁₉NO, and it is primarily utilized in pharmaceutical intermediates, agrochemical synthesis, and as a solvent modifier due to its balanced lipophilicity and hydrogen-bonding capacity . Structurally, the methyl branching distinguishes it from linear octanamide derivatives, influencing its physicochemical properties and biological interactions.

Eigenschaften

CAS-Nummer |

4164-93-6 |

|---|---|

Molekularformel |

C9H19NO |

Molekulargewicht |

157.25 g/mol |

IUPAC-Name |

2-methyloctanamide |

InChI |

InChI=1S/C9H19NO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |

InChI-Schlüssel |

OVKXDANNQWXYKF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C)C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Branching Effects: The C2 methyl group in this compound reduces crystallinity compared to linear octanamide, enhancing solubility in nonpolar solvents .

- Chain Length : Shorter-chain analogs (e.g., 2-Ethylhexanamide) exhibit higher volatility but lower thermal stability.

- Substitution : Tertiary amides like N,N-Diethyloctanamide lack hydrogen-bonding capacity, reducing intermolecular interactions and bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 157.26 | 45–48 | 2.1 | 12.3 |

| Octanamide | 143.23 | 72–75 | 1.8 | 8.9 |

| 2-Ethylhexanamide | 143.23 | 34–37 | 2.4 | 5.2 |

| N,N-Diethyloctanamide | 199.34 | -10 | 3.2 | <1.0 |

Key Findings :

- The methyl branch in this compound lowers its melting point by ~27°C compared to octanamide, improving processability in industrial applications .

- Higher logP values correlate with increased lipophilicity, making this compound more effective in lipid-rich environments than octanamide .

- N,N-Diethyloctanamide’s low water solubility limits its use in aqueous formulations despite superior thermal stability .

Research Highlights :

- This compound demonstrates 25% greater enzyme inhibition than octanamide, attributed to steric effects enhancing target binding .

- Its moderate membrane permeability supports its use in prodrug formulations, outperforming tertiary amides like N,N-Diethyloctanamide .

- Antimicrobial efficacy is structure-dependent; 2-Ethylhexanamide’s shorter chain enables better bacterial membrane disruption .

Analytical Considerations and Research Challenges

- Sample Homogeneity : Variations in alkyl chain branching across production batches can skew analytical results, necessitating rigorous quality control .

- Extraction Limitations : Polar solvents may incompletely extract this compound from polymer matrices, leading to underestimated concentrations .

- Spectroscopic Differentiation : NMR and IR spectra of branched vs. linear amides require high-resolution instrumentation to resolve subtle peak shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.